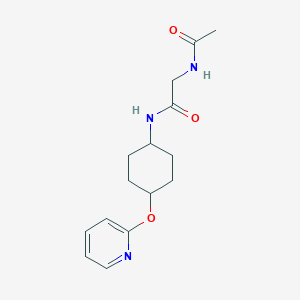

2-acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetamido group attached to a cyclohexyl ring, which is further substituted with a pyridin-2-yloxy group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclohexyl intermediate: The cyclohexyl ring is synthesized through a series of reactions, including hydrogenation and cyclization.

Introduction of the pyridin-2-yloxy group: The pyridin-2-yloxy group is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.

Acetamido group attachment: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyridine derivatives in the presence of a suitable base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new synthetic methodologies.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the pyridin-2-yloxy group can participate in π-π interactions and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

2-acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide: The parent compound.

2-acetamido-N-((1r,4r)-4-(pyridin-3-yloxy)cyclohexyl)acetamide: A similar compound with the pyridin-3-yloxy group.

2-acetamido-N-((1r,4r)-4-(pyridin-4-yloxy)cyclohexyl)acetamide: A similar compound with the pyridin-4-yloxy group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridin-2-yloxy group influences the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Biological Activity

2-Acetamido-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a cyclohexyl ring substituted with a pyridin-2-yloxy group and two acetamido functionalities. Its chemical structure can be represented as:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions modulate various biological pathways, which can lead to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in disease progression.

- Receptor Modulation: It can bind to receptors, altering their activity and influencing cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound, including:

- Antiviral Activity: Preliminary studies suggest potential efficacy against viral infections.

- Antimicrobial Properties: The compound has shown activity against various bacterial strains.

- Anti-inflammatory Effects: There is evidence supporting its role in reducing inflammation.

Antiviral Activity

A study highlighted that derivatives similar to this compound exhibited significant antiviral properties. For instance, compounds within the same category demonstrated effective inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations (EC50 values ranging from 5–28 μM) .

Antimicrobial Activity

In vitro tests have demonstrated that the compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : IC50 values around 1.4 μM.

- Escherichia coli : IC50 values reported at approximately 200 nM .

These findings indicate that the compound could serve as a promising candidate for developing new antimicrobial agents.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

- Study on Antiviral Efficacy : A recent investigation into N-Heterocycles revealed that modifications in the chemical structure led to enhanced antiviral properties against hepatitis C virus (HCV), with selectivity indices indicating significant therapeutic windows .

- Antimicrobial Testing : Another study assessed the antibacterial effects of related compounds using the agar disc-diffusion method, confirming their efficacy against multiple pathogens .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

2-acetamido-N-(4-pyridin-2-yloxycyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-11(19)17-10-14(20)18-12-5-7-13(8-6-12)21-15-4-2-3-9-16-15/h2-4,9,12-13H,5-8,10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVOMYDYBONGSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC1CCC(CC1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.